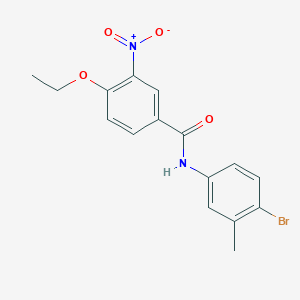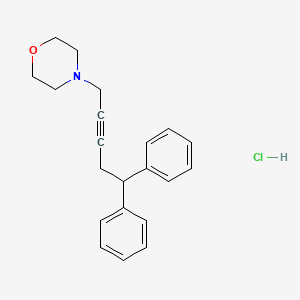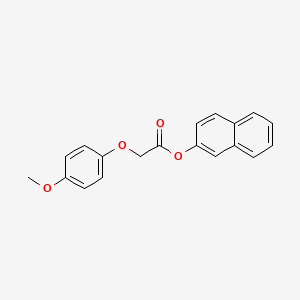
N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide, also known as BMEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases. In drug discovery, N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth, proliferation, and survival. N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to inhibit the activity of the enzyme AKT, which plays a key role in cell survival and proliferation. N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide has also been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of signaling pathways involved in cell survival and proliferation. N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of using N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide in lab experiments is its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide has also been shown to have low toxicity and high selectivity for cancer cells. However, one limitation of using N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
For research on N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide include further studies on its mechanism of action, potential applications in drug discovery, and optimization of its pharmacological properties. N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide can also be studied for its potential applications in other scientific research fields, such as inflammation and oxidative stress. Additionally, the development of new formulations and delivery methods for N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide can improve its bioavailability and efficacy in clinical settings.
合成法
N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 4-bromo-3-methylphenol with ethyl chloroacetate, followed by nitration and amidation reactions. The final product is obtained through recrystallization and purification processes.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-3-23-15-7-4-11(9-14(15)19(21)22)16(20)18-12-5-6-13(17)10(2)8-12/h4-9H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIKTLZGGGIQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B5082938.png)
![4-butyl-8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5082946.png)



![3-methyl-2-thioxo-5-(4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5082967.png)
![2-ethoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5082979.png)
![2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol](/img/structure/B5083006.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5083008.png)
![methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5083014.png)
![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5083016.png)

methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5083038.png)
![3-chloro-4-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5083045.png)